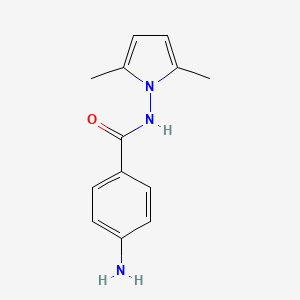

4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound characterized by the presence of an amino group attached to a benzamide structure, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide typically involves the following steps:

Formation of 2,5-dimethylpyrrole: This can be achieved by the condensation of 2,5-dimethoxytetrahydrofuran with ammonia or primary amines in the presence of a catalyst such as iron(III) chloride.

Attachment to Benzamide: The 2,5-dimethylpyrrole is then reacted with 4-aminobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.

Reduction: Formation of this compound.

Substitution: Formation of N-acyl or N-sulfonyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Tuberculosis Activity

One of the most significant applications of 4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is its potential as an anti-tuberculosis agent. Research indicates that this compound inhibits the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in cell wall synthesis. This mechanism of action is crucial for developing new treatments against drug-resistant strains of tuberculosis.

Monoclonal Antibody Production

The compound has also been studied for its ability to enhance monoclonal antibody production in cell cultures. A study highlighted that this compound significantly increased the productivity of Chinese hamster ovary cells, which are commonly used in biopharmaceutical production. The compound not only enhanced cell growth but also improved the quality attributes of the antibodies produced by modulating cellular pathways related to protein synthesis and glucose uptake .

Biology

Stimulation of Immune Response

In biological applications, this compound has been shown to stimulate monoclonal antibody production effectively. A study demonstrated that it could enhance the specific productivity of recombinant proteins in cell cultures, which is vital for therapeutic development . The structural optimization of derivatives based on 2,5-dimethylpyrrole has led to improved yields and quality control in monoclonal antibody production .

Materials Science

Development of Novel Materials

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Its potential applications include creating materials for organic electronics and sensors due to its ability to form stable complexes with various substrates.

Case Study 1: Anti-Tuberculosis Research

A recent study focused on synthesizing derivatives of this compound to evaluate their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound, showcasing the importance of structural modifications in drug development.

Case Study 2: Enhancing Monoclonal Antibody Production

In a collaborative study involving Daiichi Sankyo Co., Ltd., researchers found that the application of this compound in CHO cell cultures led to a significant increase in the yield of monoclonal antibodies. The findings suggested that this compound could be integrated into standard production protocols for biopharmaceuticals, potentially reducing costs and improving supply chains .

Mecanismo De Acción

The mechanism of action of 4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:

Anti-tuberculosis Activity: It inhibits the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in cell wall synthesis.

Stimulation of Antibody Production: It enhances cell-specific productivity by interacting with cellular pathways that regulate protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar structure but with a different substituent on the benzamide group.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.

Uniqueness

4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is unique due to its combination of an amino group and a 2,5-dimethylpyrrole moiety, which imparts specific chemical reactivity and biological activity not observed in its analogs .

Actividad Biológica

4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide, a compound with significant potential in biomedical applications, has attracted attention due to its biological activities. This article reviews the compound's synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrrole ring and subsequent functionalization to introduce the amino and benzamide groups. For instance, various derivatives of this compound have been synthesized and characterized using techniques such as NMR and mass spectrometry to confirm their structures .

Monoclonal Antibody Production

Recent studies have demonstrated that this compound significantly enhances monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound was found to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular ATP levels during mAb production. This dual action not only improves yield but also maintains cell viability .

Table 1: Effects of this compound on mAb Production

| Parameter | Control (without compound) | Experimental (with compound) |

|---|---|---|

| Cell Viability (%) | 85 | 80 |

| mAb Yield (mg/L) | 50 | 75 |

| Glucose Uptake Rate (mmol/L/h) | 0.5 | 0.8 |

| ATP Levels (µmol/L) | 10 | 15 |

Cytotoxicity and Anticancer Activity

In addition to its role in enhancing mAb production, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, some analogs exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study: Anticancer Properties

A study involving a series of synthesized derivatives showed that compounds with specific substitutions on the pyrrole ring exhibited enhanced activity against cancer cells. The structure-activity relationship (SAR) analysis indicated that methyl substitutions at the 2 and 5 positions of the pyrrole ring were crucial for enhancing biological activity .

The mechanism by which this compound exerts its effects is still under investigation. However, preliminary data suggest that it may modulate metabolic pathways involved in energy production and glycosylation processes critical for mAb quality .

Propiedades

IUPAC Name |

4-amino-N-(2,5-dimethylpyrrol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)15-13(17)11-5-7-12(14)8-6-11/h3-8H,14H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZYIPLXVUKKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.